Tris(2-ethylphenyl)phosphane
Overview
Description
Tris(2-ethylphenyl)phosphane: is an organophosphorus compound with the chemical formula C24H27P . It is a tertiary phosphine, characterized by the presence of three 2-ethylphenyl groups attached to a central phosphorus atom. This compound is of interest due to its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of 2-bromoethylbenzene with n-butyllithium in tetrahydrofuran (THF) at -60°C, followed by the addition of phosphorus trichloride .
From Metallated Phosphines: Another approach includes the metallation of phosphines followed by the addition of appropriate aryl halides.
Industrial Production Methods: Industrial production often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(2-ethylphenyl)phosphane can undergo oxidation to form phosphine oxides.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions often involve halides or other electrophiles under mild conditions.
Major Products Formed:
Phosphine Oxides: Formed during oxidation reactions.
Reduced Organic Compounds: Result from reduction reactions.
Substituted Phosphines: Products of nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Biological Studies: The compound is used in studies involving the reduction of disulfides in proteins, aiding in the understanding of protein folding and function.
Industry:
Mechanism of Action
Mechanism: Tris(2-ethylphenyl)phosphane exerts its effects primarily through its ability to donate electrons from the phosphorus atom. This electron donation facilitates various chemical reactions, including catalysis and reduction processes .
Molecular Targets and Pathways:
Catalytic Sites: The compound targets catalytic sites on transition metals, forming stable complexes that enhance catalytic activity.
Redox Pathways: It participates in redox reactions, influencing the oxidation state of other molecules.
Comparison with Similar Compounds
Triphenylphosphine: Another tertiary phosphine with three phenyl groups attached to phosphorus.
Tris(2-carboxyethyl)phosphine: Known for its use in biological applications as a reducing agent.
Uniqueness:
Steric Effects: The 2-ethylphenyl groups in Tris(2-ethylphenyl)phosphane provide unique steric effects that can influence its reactivity and selectivity in chemical reactions.
Electronic Properties: The electron-donating nature of the ethyl groups enhances its ability to participate in redox reactions compared to other phosphines.
Properties
IUPAC Name |
tris(2-ethylphenyl)phosphane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-4-19-13-7-10-16-22(19)25(23-17-11-8-14-20(23)5-2)24-18-12-9-15-21(24)6-3/h7-18H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRSSUBSVSBAJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1P(C2=CC=CC=C2CC)C3=CC=CC=C3CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514275 | |
Record name | Tris(2-ethylphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50777-27-0 | |
Record name | Tris(2-ethylphenyl)phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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